molecular formula C11H23N3O2 B2783465 Tert-butyl 1,4,7-triazonane-1-carboxylate CAS No. 174138-04-6

Tert-butyl 1,4,7-triazonane-1-carboxylate

Cat. No.: B2783465
CAS No.: 174138-04-6
M. Wt: 229.324
InChI Key: JUXSGTOWKOLPFV-UHFFFAOYSA-N
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Description

Tert-butyl 1,4,7-triazonane-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is a derivative of triazonane, a heterocyclic compound containing three nitrogen atoms in a nine-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4,7-triazonane-1-carboxylate typically involves the reaction of triazonane with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4,7-triazonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 1,4,7-triazonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1,4,7-triazonane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,4,7-triazonane-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

tert-butyl 1,4,7-triazonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-12-4-5-13-7-9-14/h12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXSGTOWKOLPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174138-04-6
Record name tert-butyl 1,4,7-triazonane-1-carboxylate
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